![molecular formula C17H16N2OS2 B3015492 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-28-1](/img/structure/B3015492.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as DMXAA or ASA404, is a small molecule drug that has shown promising results in preclinical studies as a potential anti-cancer agent. DMXAA was first identified in the late 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Medicinal Applications
Anti-inflammatory Activity : Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide," have shown anti-inflammatory activity. Notably, certain hydrochloride salts of these compounds exhibited this activity across a concentration range of 10−2−5 × 10−4 M, with one compound having no adverse effect on myocardial function at a concentration of 10−5 M (Lynch et al., 2006).
Anticancer Activity : A series of Schiff’s bases containing thiadiazole scaffold and benzamide groups demonstrated promising in vitro anticancer activity against various human cancer cell lines. These compounds, which are structurally similar to "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide," showed GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Supramolecular Gelators : Certain N-(thiazol-2-yl) benzamide derivatives, structurally related to the compound , were investigated for their gelation behavior. This study highlights the role of methyl functionality and S⋯O interaction in gelation behavior, providing insights into material science applications (Yadav & Ballabh, 2020).
Biological and Chemical Properties
Synthesis and Characterization : A compound structurally related to "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide" was synthesized, exhibiting properties relevant to material science and chemical research. The process involved cyclization reactions and was characterized using various spectroscopic methods (Adhami et al., 2012).
Antimicrobial Agents : Thiazole derivatives, similar to the compound , have been synthesized and shown to possess antimicrobial properties. These findings are significant for the development of new antimicrobial agents (Bikobo et al., 2017).
Positron Emission Tomography Imaging : Benzamides with a thiazole component have been synthesized for use in positron emission tomography (PET) imaging of metabotropic glutamate 1 receptor in the brain. This application is crucial for neurological and pharmacological research (Fujinaga et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways
Biochemical Pathways
Related compounds have been shown to affect the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis .
Result of Action
Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cell lines
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTATKKNTGJJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.